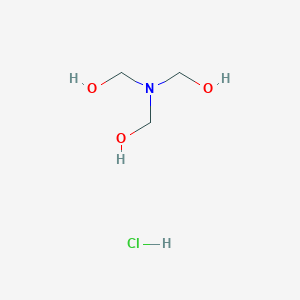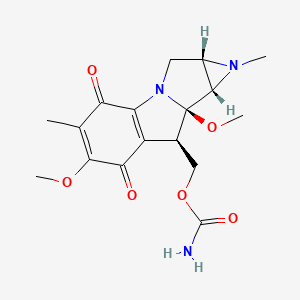
Mitomycin J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitomycin J is a member of the mitomycin family, which are potent antibacterial and anti-cancer compounds. These compounds were first isolated from the bacterium Streptomyces caespitosus in the 1950s. This compound, like its relatives, is known for its complex structure and significant biological activity, particularly its ability to cross-link DNA, which makes it a valuable chemotherapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mitomycins, including Mitomycin J, is challenging due to their complex structure. The synthetic routes typically involve multiple steps to construct the tetracyclic pyrroloindole skeleton, which includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine. These steps require precise control of reaction conditions to maintain the integrity of the functional groups .
Industrial Production Methods
Industrial production of mitomycins often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Mitomycin J undergoes various chemical reactions, including:
Reduction: this compound can be reduced to form active metabolites that can alkylate DNA.
Oxidation: It can also undergo oxidation, although this is less common.
Substitution: The aziridine ring in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and nucleophiles for substitution reactions. The reactions typically require controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions are typically DNA adducts, where this compound has alkylated the DNA, leading to cross-linking and inhibition of DNA replication .
科学的研究の応用
Mitomycin J has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Researchers use it to study DNA repair mechanisms and the cellular response to DNA damage.
Medicine: this compound is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.
Industry: It is used in the development of new drugs and therapeutic agents .
作用機序
Mitomycin J exerts its effects primarily through DNA cross-linking. Upon entering the cell, it undergoes bioreduction to form an active metabolite that can alkylate DNA. This alkylation leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA .
類似化合物との比較
Mitomycin J is similar to other mitomycins such as Mitomycin C, Mitomycin A, and Porfiromycin. it is unique in its specific structure and the particular DNA adducts it forms. This uniqueness can lead to different biological activities and therapeutic potentials .
List of Similar Compounds
- Mitomycin C
- Mitomycin A
- Porfiromycin
- Azinomycins
- FR-900482
- Maduropeptin
- Azicemicins
特性
CAS番号 |
74985-82-3 |
|---|---|
分子式 |
C17H21N3O6 |
分子量 |
363.4 g/mol |
IUPAC名 |
[(4S,6S,7R,8R)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9-,15-,17+,19?/m0/s1 |
InChIキー |
FMMDHGNWABITNT-VLWMXGIESA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)OC |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


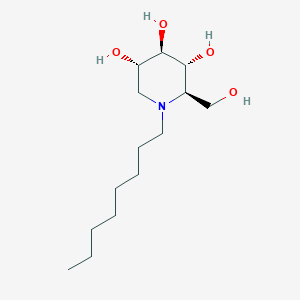
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
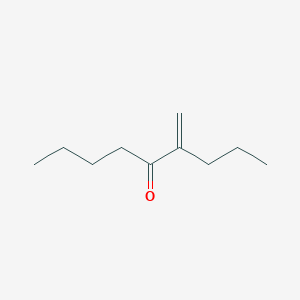


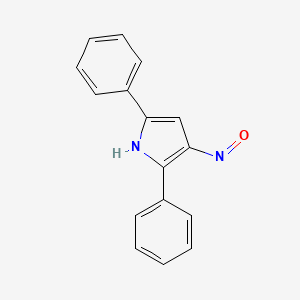
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
